molecular formula C9H17NO2 B569951 Methyl (2,2-dimethylpent-4-en-1-yl)carbamate CAS No. 114445-36-2

Methyl (2,2-dimethylpent-4-en-1-yl)carbamate

Cat. No.: B569951
CAS No.: 114445-36-2
M. Wt: 171.24
InChI Key: OLGCWXFMMOCNEZ-UHFFFAOYSA-N
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Description

Methyl N-(2,2-dimethylpent-4-enyl)carbamate is a chemical compound with the molecular formula C10H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpent-4-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,2-dimethylpent-4-enyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

Methyl N-(2,2-dimethylpent-4-enyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with similar reactivity but different structural features.

    Ethyl N-(2,2-dimethylpent-4-enyl)carbamate: A closely related compound with an ethyl group instead of a methyl group.

    N-(2,2-dimethylpent-4-enyl)carbamic acid: The parent carbamic acid without the methyl ester group.

Uniqueness

Methyl N-(2,2-dimethylpent-4-enyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and properties. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.

Properties

CAS No.

114445-36-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24

IUPAC Name

methyl N-(2,2-dimethylpent-4-enyl)carbamate

InChI

InChI=1S/C9H17NO2/c1-5-6-9(2,3)7-10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11)

InChI Key

OLGCWXFMMOCNEZ-UHFFFAOYSA-N

SMILES

CC(C)(CC=C)CNC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L round-bottom flask under nitrogen was charged with 2,2-Dimethylpent-4-en-1-amine (9.86 g, 87 mmol), diisopropylethylamine (16.73 ml, 96 mmol), and DCM (100 mL) and cooled to 0° C. A solution of methyl chloroformate (7.08 mL, 91 mmol) in DCM (50 mL) was added dropwise. The reaction mixture was warmed to RT, stirred for 24 hours and poured into water. The mixture was extracted with EtOAc (3×). The combined organic portions were washed with brine, dried with anhydrous MgSO4 and filtered, and the solvent was removed from the filtrate by rotary evaporation. The crude product was purified by silica gel chromatography eluting with 70 hexane/30 EtOAc, to give the title compound. 1H NMR (CDCl3): δ 5.85-5.79 (m, 1H), 5.06-5.02 (m, 2H), 4.46 (s, 1H), 3.67 (s, 3H), 3.02-3.00 (m, 2H), 1.98-1.96 (m, 2H), 0.88 (s, 6H) ppm.
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
16.73 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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